2-Amino-N-(tert-butyl)benzenesulfonamide
Overview
Description
2-Amino-N-(tert-butyl)benzenesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.32 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 228.32 . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Copper(II) Complexes with Sulfonamides
2-Amino-N-(tert-butyl)benzenesulfonamide derivatives have been utilized in forming copper(II) complexes, acting as bidentate ligands. These complexes demonstrate significant potential in acting as chemical nucleases, particularly in the presence of ascorbate/H2O2, generating reactive oxygen species such as hydroxyl and singlet oxygen-like species (Macías et al., 2006).
Comparative Biological Activity Study
A study involving a pyridazine-sulfonamide aminophenol type compound, structurally related to this compound, explored its biological activity. This research sheds light on the potential applications of similar compounds in various biological contexts (Chatterjee et al., 2022).
Synthesis and Characterization of Novel Sulfonamide Derivatives
Novel sulfonamide derivatives related to this compound have been synthesized and characterized. These compounds have been evaluated for antimicrobial activity and investigated through spectroscopic techniques, X-ray diffraction, and DFT computations, revealing potential applications in antimicrobial domains (Demircioğlu et al., 2018).
Alkyl Splitting Reaction
A unique alkyl splitting reaction of a derivative of this compound was discovered. This reaction is notable for its occurrence in amides, suggesting new pathways and mechanisms in organic chemistry (Oludina et al., 2015).
Carbonic Anhydrase InhibitorsCompounds structurally similar to this compound have been studied as carbonic anhydrase inhibitors. These studies include the development of aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties. These inhibitors target cytosolic and tumor-associated carbonic anhydrase isozymes, making them significant in medical research, especially in cancer therapy (Garaj et al., 2005).
Spectroscopic Analysis and Docking Studies
Spectroscopic analysis and docking studies of antimicrobial bioactive derivatives of this compound have been conducted. These studies help in understanding the molecule's orientation and interactions with receptors, providing a basis for pharmaceutical applications (Mary et al., 2021).
Photodynamic Therapy Applications
Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, related to this compound, shows potential for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, indicating their suitability as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Preparation from Polylithiated Carbo-tert-butoxyhydrazones
This compound derivatives have been prepared using polylithiated C(α), N-carbo-tert-butoxyhydrazones. This preparation method is crucial for synthesizing new 2-(1H-pyrazol-5-yl)benzenesulfonamides, highlighting a novel synthetic pathway in organic chemistry (Knight et al., 2008).
N-Alkylation with Alcohols
In a study on the direct synthesis of amino-(N-alkyl)benzenesulfonamides, derivatives of this compound were used. This research demonstrated a general strategy for N-alkylation with alcohols, expanding the possibilities in medicinal chemistry and drug design (Lu et al., 2015).
Safety and Hazards
The safety information for 2-Amino-N-(tert-butyl)benzenesulfonamide indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as benzenesulfonamides , which are known to interact with various enzymes and receptors in the body.
Mode of Action
As a benzenesulfonamide derivative, it may interact with its targets through the sulfonamide group, which is S-linked to a benzene ring .
properties
IUPAC Name |
2-amino-N-tert-butylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPLPDHFRANPRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588557 | |
Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
954268-81-6 | |
Record name | 2-Amino-N-tert-butylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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